

Application Notes and Protocols for N-Ethyl Tadalafil Stock Solution in DMSO

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl tadalafil, also known as Homotadalafil, is a structural analog of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Like its parent compound, **N-Ethyl tadalafil** is utilized in research for cardiovascular diseases.[1] Accurate and reproducible experimental results rely on the precise preparation and stable storage of stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like **N-Ethyl tadalafil** for in vitro studies due to its excellent solubilizing properties.[3][4] However, the stability of compounds in DMSO can be affected by factors such as storage temperature, water content, and freeze-thaw cycles. These application notes provide detailed protocols for the preparation of **N-Ethyl tadalafil** stock solutions in DMSO and for assessing their stability over time.

Chemical Properties of N-Ethyl Tadalafil



Property	Value	Reference
Molecular Formula	C23H21N3O4	
Molecular Weight	403.43 g/mol	_
Appearance	White to Off-White Solid	_
Solubility in DMSO	1 mg/mL (3.11 mM)	_
Storage (Solid)	-20°C for up to 3 years	-

Protocol 1: Preparation of a 10 mM N-Ethyl Tadalafil Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **N-Ethyl tadalafil** in anhydrous DMSO.

Materials and Equipment

- N-Ethyl tadalafil powder (purity >98%)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Analytical balance
- · Microcentrifuge tubes or amber glass vials
- · Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator bath

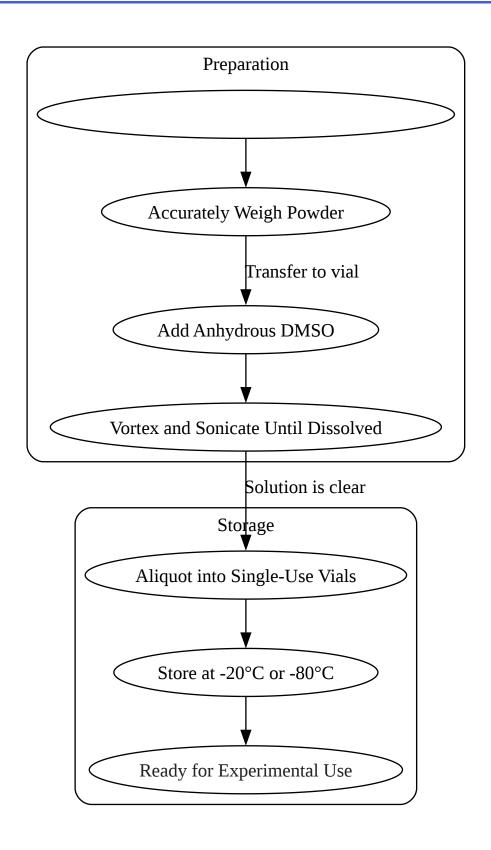
Procedure

 Pre-weighing Preparation: Allow the N-Ethyl tadalafil vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.



- Weighing: Accurately weigh a precise amount of N-Ethyl tadalafil powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of N-Ethyl tadalafil (Molecular Weight: 403.43 g/mol).
 - Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol)
 - Mass = 10 mmol/L x 0.001 L x 403.43 g/mol = 4.03 mg
- Dissolution: Add the weighed N-Ethyl tadalafil to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO (in this case, 1 mL).
- Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication is recommended to aid solubilization. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). For maximum stability in solvent, storage at -80°C for up to one year is recommended.





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Protocol 2: Assessment of N-Ethyl Tadalafil Stability in DMSO

This protocol outlines a method to evaluate the stability of **N-Ethyl tadalafil** in DMSO under different storage conditions using High-Performance Liquid Chromatography (HPLC).

Methodology

- Sample Preparation: Prepare a 1 mg/mL stock solution of N-Ethyl tadalafil in anhydrous DMSO as described in Protocol 1.
- Storage Conditions: Aliquot the stock solution into multiple amber vials and store them under the following conditions:
 - -80°C (long-term control)
 - o -20°C
 - 4°C
 - Room Temperature (~25°C)
- Time Points: Analyze the samples at designated time points: 0, 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
- Sample Analysis:
 - At each time point, retrieve one aliquot from each storage condition.
 - Allow the samples to thaw and equilibrate to room temperature.
 - \circ Dilute the samples to a suitable concentration for HPLC analysis (e.g., 10-25 μ g/mL) with an appropriate mobile phase.
 - Analyze the samples using a validated stability-indicating HPLC-UV method. Analytical methods for tadalafil can be adapted, often using a C18 column with UV detection around 285 nm.



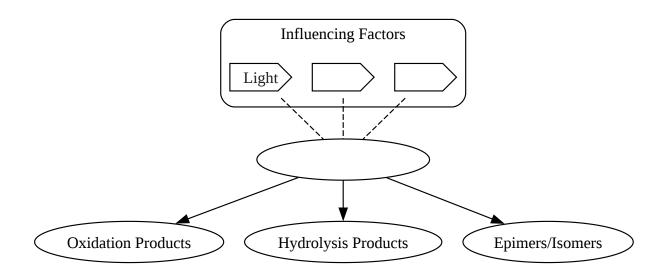
- Data Analysis:
 - Quantify the peak area of N-Ethyl tadalafil at each time point.
 - Calculate the percentage of N-Ethyl tadalafil remaining relative to the initial concentration at time 0.
 - Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) x 100

Illustrative Stability Data

The following table presents hypothetical data for the stability of **N-Ethyl tadalafil** in DMSO. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Storage Temperatur e	1 Week	1 Month	3 Months	6 Months	1 Year
-80°C	>99%	>99%	>99%	>99%	>98%
-20°C	>99%	>99%	>98%	>97%	>95%
4°C	>99%	>98%	>96%	>92%	>85%
Room Temp.	>98%	>95%	>88%	>80%	<70%





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Summary and Best Practices

- Solvent: Always use anhydrous DMSO to minimize water-related degradation.
- Storage: For long-term stability, store N-Ethyl tadalafil stock solutions in DMSO at -80°C or -20°C. While many compounds are stable for extended periods at 4°C, lower temperatures are generally preferred.
- Freeze-Thaw Cycles: Aliquoting into single-use volumes is critical to avoid repeated freezethaw cycles, which can degrade some compounds.
- Light Exposure: Store solutions in amber or light-blocking vials to prevent photodegradation.
- Validation: Before initiating critical experiments, it is advisable to confirm the concentration and purity of the stock solution, especially after prolonged storage.

By adhering to these protocols and best practices, researchers can ensure the integrity and reliability of their **N-Ethyl tadalafil** stock solutions, leading to more accurate and reproducible scientific outcomes.



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